molecular formula C25H36N2O2 B1381404 4,4'-Bis(hexyloxy)-3-methylazobenzene CAS No. 1440509-03-4

4,4'-Bis(hexyloxy)-3-methylazobenzene

Cat. No.: B1381404
CAS No.: 1440509-03-4
M. Wt: 396.6 g/mol
InChI Key: ULSNKXLZLMMAQJ-UHFFFAOYSA-N
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Description

“4,4’-Bis(hexyloxy)-3-methylazobenzene” is a chemical compound that has been used in various studies and experiments . It is often used in the synthesis of liquid crystal polymers .


Synthesis Analysis

The synthesis of “4,4’-Bis(hexyloxy)-3-methylazobenzene” has been described in several studies. For instance, one study reported the synthesis of a related compound, 4,4’-bis[6-(acryloyloxy)hexyloxy]biphenyl, through a two-step polymerization reaction . Another study reported the synthesis of a similar compound, 4,4’-bis[6-(acryloyloxy)hexyloxy]biphenyl, via an improved method that substituted 4,4’-bis[6-(bromo)hexyloxy]biphenyl with 4,4’-bis[6-(hydroxyl)hexyloxy]biphenyl to react with acryloyl chloride instead of potassium acrylate .


Molecular Structure Analysis

The molecular structure of “4,4’-Bis(hexyloxy)-3-methylazobenzene” can be analyzed using various spectroscopic techniques. For example, 1H NMR, 13C NMR, and elemental analysis have been used to characterize a similar compound, 4,4’-bis[6-(acryloyloxy)hexyloxy]biphenyl .


Chemical Reactions Analysis

The chemical reactions involving “4,4’-Bis(hexyloxy)-3-methylazobenzene” are complex and can involve various mechanisms. For example, one study reported that UV light irradiation of liquid crystal elastomers (LCEs) functionalized with azobenzene induces trans–cis isomerization of azobenzene, which reduces the order of the polymer network .


Physical and Chemical Properties Analysis

The physical and chemical properties of “4,4’-Bis(hexyloxy)-3-methylazobenzene” can be analyzed using various techniques. For instance, its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more can be found on PubChem .

Scientific Research Applications

Photoreactive Materials

Studies on azobenzene derivatives, such as those involving photochromic compounds and azobenzene moieties in crosslinking polymer materials, highlight their potential in creating materials that change properties in response to light exposure. These materials are explored for their applications in creating photoresponsive systems that could be used in data storage, sensors, and actuators due to their ability to undergo reversible trans-to-cis isomerization upon irradiation with light of specific wavelengths (Taguchi et al., 2011).

Liquid Crystal Research

Research on azobenzene-containing liquid crystalline polyphosphates shows that these compounds have significant potential in the field of liquid crystals. The study of thermotropic liquid crystalline polyphosphates containing photoreactive moieties indicates their utility in developing materials with unique electrochemical and photophysical properties, useful for advanced display technologies and optical devices (Rameshbabu & Kannan, 2004).

Organic Semiconductors

The development of organic semiconductors based on benzo[1,2-b:4, 5-b']dithiophene cores showcases the role of azobenzene derivatives in photovoltaic applications. These compounds, with their ability to absorb sunlight over a broad spectrum and suitable energy levels for exciton dissociation, are explored for their use in solution-processed bulk heterojunction solar cells, offering a pathway towards more efficient solar energy conversion (Do et al., 2015).

Molecular Engineering

The synthesis and characterization of azobenzene derivatives in oligomeric liquid crystals highlight the versatility of these compounds in designing materials with tailored properties. By comparing monomers, dimers, and trimers, researchers can explore the relationship between molecular structure and the transitional properties of liquid crystals, potentially leading to innovations in display technologies and other applications where controlled molecular alignment is critical (Henderson, Cook, & Imrie, 2004).

Future Directions

The future directions for research on “4,4’-Bis(hexyloxy)-3-methylazobenzene” could involve further exploration of its properties and potential applications. For example, one study suggested that by incorporating liquid crystalline monomers with reduced aromatic content, both the temperature and irradiation conditions to induce mechanical response are reduced . Another study suggested that photodeformable polymer materials, such as those containing “4,4’-Bis(hexyloxy)-3-methylazobenzene”, could open new prospects for next-generation display, biomedical sensor, and lighting applications with unprecedented color purity .

Properties

IUPAC Name

(4-hexoxy-3-methylphenyl)-(4-hexoxyphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O2/c1-4-6-8-10-18-28-24-15-12-22(13-16-24)26-27-23-14-17-25(21(3)20-23)29-19-11-9-7-5-2/h12-17,20H,4-11,18-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSNKXLZLMMAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)OCCCCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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